molecular formula C11H11Cl2NOS B1443589 2-(Chloromethyl)-4-(4-methoxyphenyl)-1,3-thiazole hydrochloride CAS No. 1401425-90-8

2-(Chloromethyl)-4-(4-methoxyphenyl)-1,3-thiazole hydrochloride

Cat. No. B1443589
M. Wt: 276.2 g/mol
InChI Key: TUXHJHBHIGZXKW-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-(4-methoxyphenyl)-1,3-thiazole hydrochloride (CM-4-MPT-HCl) is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the thiazole family and is a derivative of 1,3-thiazole, a heterocyclic aromatic compound. CM-4-MPT-HCl has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Electrochemical Polymerization

One study focused on the electrochemical oxidative polymerization of a related compound, 2-amino-4-(4-methoxyphenyl)thiazole, highlighting the process's parameters and the characterization of the obtained polymer films. This research contributes to the understanding of polymer synthesis via electrochemical methods, which can have implications for materials science and engineering applications (Sayyah, Kamal, & Abd El-Rehim, 2006).

Synthesis of Organometallic Compounds

Another study explored the synthesis of thiazoloquinazolinaryltellurid, demonstrating the use of asymmetric tellurides in organic reactions. This work sheds light on the synthesis of novel organometallic compounds, offering potential pathways for developing new catalysts or materials (Kut, Kut, Onysko, & Lendel, 2022).

Crystal Structures and Chemical Reactions

Research into the crystal structures and reactions of related thiazole compounds provides insights into their chemical properties and potential applications in materials science. For instance, the study of 2-chloromethyl-3,5-dimethyl-4-methoxy/ethoxy-pyridines offers valuable information on molecular interactions and structural characterization (Ma, Chen, Fan, Jia, & Zhang, 2018).

Corrosion Inhibition

Thiazole derivatives have shown potential as corrosion inhibitors for mild steel in acidic media. The investigation into thiazole hydrazones highlights their effectiveness in protecting against corrosion, contributing to the field of materials protection and extending the lifespan of metal components in harsh environments (Chaitra, Mohana, Gurudatt, & Tandon, 2016).

Liquid Crystalline Properties

The study of models and polymers containing thiazolo[5,4-d]thiazole and siloxane flexible spacers revealed their thermotropic liquid crystalline properties. This research is pertinent to the development of new materials for display technologies and other applications where liquid crystalline properties are advantageous (Al-dujaili, Atto, & Al-Kurde, 2001).

properties

IUPAC Name

2-(chloromethyl)-4-(4-methoxyphenyl)-1,3-thiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNOS.ClH/c1-14-9-4-2-8(3-5-9)10-7-15-11(6-12)13-10;/h2-5,7H,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXHJHBHIGZXKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-4-(4-methoxyphenyl)-1,3-thiazole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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